molecular formula C10H15NO B12304895 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one

2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one

Cat. No.: B12304895
M. Wt: 165.23 g/mol
InChI Key: JRMJAZDGMFAQPH-UHFFFAOYSA-N
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Description

2-Methyl-4-azatricyclo[5210,2,6]decan-3-one is a complex organic compound with the molecular formula C10H15NO It is characterized by its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the process and maintaining product standards.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-Azatricyclo[3.3.1.1(3,7)]decan-4-one: This compound has a similar tricyclic structure but differs in the positioning of the nitrogen atom and functional groups.

    10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one: Another tricyclic compound with variations in the ring system and substituents.

Uniqueness: 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one stands out due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions. Its unique configuration makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one

InChI

InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)

InChI Key

JRMJAZDGMFAQPH-UHFFFAOYSA-N

Canonical SMILES

CC12C3CCC(C3)C1CNC2=O

Origin of Product

United States

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